N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an indole ring and a benzothiazole ring. Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Benzothiazole is a heterocyclic compound; it is notable for its photoluminescence and is used in manufacture of dyes, perfumes, and pharmaceuticals, particularly anti-inflammatory drugs .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and benzothiazole rings. The indole ring is electron-rich and may undergo electrophilic aromatic substitution. The benzothiazole ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of indole and benzothiazole derivatives can be inferred, such as a likely high melting point and potential for fluorescence .Scientific Research Applications
Synthesis and Characterization
One line of research focuses on developing synthetic pathways for creating complex molecules, including those containing the core structure similar to N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. For example, a study by Garzón and Davies (2014) describes a gold-catalyzed formal [3 + 2]-dipolar cycloaddition approach for creating fused imidazo-diazines and imidazo-pyridines, showcasing the versatility in accessing heteroaromatic compounds through innovative synthetic methods (Garzón & Davies, 2014).
Molecular Docking and Biological Evaluation
Significant interest also lies in the biological applications of compounds related to this compound. For instance, Genç et al. (2021) synthesized and characterized a novel tetrahydropyrimidine derivative, demonstrating its potential as a SARS-CoV-2 inhibitor through synthesis, modeling, and molecular docking analysis. This highlights the compound's relevance in the search for new therapeutic agents against emerging viral diseases (Genç et al., 2021).
Catalytic Applications and Chemical Transformations
Research by Singh et al. (2017) on palladacycles derived from indole and pyridine-based ligands, including structures akin to the compound , showcases the utility of such molecules in catalyzing chemical transformations. These findings open up new avenues for the application of this compound and related compounds in synthetic chemistry and industrial processes (Singh et al., 2017).
Environmental and Health Implications
Furthermore, studies on the presence of carcinogenic heterocyclic amines in the urine of individuals consuming cooked foods, as reported by Ushiyama et al. (1991), provide insights into the health implications of exposure to compounds structurally related to this compound. This research emphasizes the need for understanding the metabolic and environmental fate of such molecules (Ushiyama et al., 1991).
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in initial studies, it could be further developed and optimized. For example, if it shows anticancer activity, it could be modified to improve its potency and selectivity .
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S/c1-14-20(15-8-2-3-9-16(15)24-14)21(18-11-6-7-13-23-18)26-22-25-17-10-4-5-12-19(17)27-22/h2-3,6-9,11,13,21,24H,4-5,10,12H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTVYPLNOSVFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=NC5=C(S4)CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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